molecular formula C20H13ClN4O3 B3911894 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B3911894
M. Wt: 392.8 g/mol
InChI Key: HXRYVIDPBWJQHS-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by nitration and chlorination reactions. For instance, the reaction of o-phenylenediamine with 2-chloro-4-nitrobenzoic acid under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-yl)aniline
  • 2-(4-((1H-benzimidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
  • 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro and chloro substituents enhance its reactivity and potential for further modification, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-16-11-14(25(27)28)9-10-15(16)20(26)22-13-7-5-12(6-8-13)19-23-17-3-1-2-4-18(17)24-19/h1-11H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRYVIDPBWJQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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